2,2-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}propanamide
Description
Properties
IUPAC Name |
2,2-dimethyl-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2OS/c1-12-7-6-8-14(11-12)16-20-13(2)15(22-16)9-10-19-17(21)18(3,4)5/h6-8,11H,9-10H2,1-5H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYWQRFFGJEKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Attachment of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Formation of the Propanamide Moiety: The final step involves the formation of the propanamide moiety through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Nucleophiles such as halides, amines, or thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2,2-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}propanamide involves its interaction with specific molecular targets and pathways. The thiazole ring and phenyl group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 4-methylthiazole core , 3-methylphenyl substituent , and branched dimethylpropanamide chain . Below is a comparative analysis with key analogs:
*Molecular weight calculated based on formula C₁₉H₂₃N₂OS.
Key Observations:
Substituent Impact on Lipophilicity :
- The 3-methylphenyl group on the thiazole ring increases hydrophobicity compared to unsubstituted phenyl (e.g., compound in ).
- The 2,2-dimethylpropanamide chain further enhances lipophilicity relative to linear amides (e.g., propanamide in ).
Functional Group Diversity :
- Sulfonamide derivatives (e.g., ) exhibit higher solubility in polar solvents due to the sulfonyl group, whereas nitrobenzamides (e.g., ) may engage in redox interactions.
Anticancer Activity (Inferred from Analogs):
- Thiazole derivatives with propanamide or sulfonamide groups (e.g., compounds in ) show anticancer activity against HepG-2 cells (IC₅₀ = 1.61–1.98 μg/mL). The target compound’s branched amide may enhance membrane permeability, though activity depends on substituent positioning .
Solubility and Stability:
- The dimethylpropanamide group likely reduces aqueous solubility compared to nitro- or methoxy-substituted analogs (e.g., ).
- Thiazole cores generally exhibit thermal stability, as seen in analogs with melting points >450 K (e.g., ).
Biological Activity
2,2-Dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}propanamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is largely attributed to the thiazole moiety present in its structure. Thiazoles are known for their diverse pharmacological properties, including:
- Antitumor Activity : Thiazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural features have demonstrated IC50 values indicating potent antitumor activity .
- Antimicrobial Properties : The thiazole ring enhances the compound's ability to inhibit bacterial growth. Studies have reported that thiazole-based compounds exhibit moderate to strong antibacterial and antifungal activities .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound and related thiazole derivatives.
| Activity | IC50 (µM) | Cell Line/Organism | Reference |
|---|---|---|---|
| Antitumor | 1.61 | Jurkat Cells (Bcl-2) | |
| Antibacterial | 4.69 | Bacillus subtilis | |
| Antifungal | 16.69 | Candida albicans | |
| Cytotoxicity | <10 | HT29 Cells (Colon Cancer) |
Case Studies
-
Antitumor Efficacy :
A study evaluated a series of thiazole derivatives for their cytotoxic effects on Jurkat cells. The compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents like doxorubicin, indicating its potential as an effective anticancer agent. -
Antimicrobial Testing :
In another investigation, the compound was tested against various bacterial strains. The results revealed that it exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting its utility in treating infections caused by resistant strains.
Structure-Activity Relationship (SAR)
Research indicates that modifications in the thiazole ring and substituents on the phenyl group play crucial roles in enhancing biological activity. For instance:
Q & A
Q. What are the optimal reaction conditions for synthesizing 2,2-dimethyl-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}propanamide to ensure high yield and purity?
Methodological Answer: The synthesis of this compound involves multi-step reactions, including thiazole ring formation and amide coupling. Key considerations:
- Temperature Control : Maintain 20–25°C during chloroacetyl chloride addition to avoid side reactions (e.g., hydrolysis) .
- Solvent Selection : Use dioxane or methanol for solubility and stability of intermediates .
- Catalysts/Bases : Triethylamine (TEA) or sodium hydroxide facilitates deprotonation and accelerates coupling reactions .
- Purification : Employ recrystallization (ethanol-DMF mixtures) or HPLC for high-purity isolation .
Q. Example Reaction Conditions Table
| Step | Reagents/Conditions | Purpose | Reference |
|---|---|---|---|
| Thiazole Formation | Hydrazine derivatives + carbonyl compounds | Ring closure | |
| Amide Coupling | Chloroacetyl chloride, TEA in dioxane | Side-chain addition | |
| Purification | Ethanol-DMF recrystallization | Remove unreacted intermediates |
Q. Which analytical techniques are most effective for confirming the molecular structure of this compound?
Methodological Answer:
- NMR Spectroscopy : H and C NMR confirm proton environments and carbon backbone, especially for distinguishing thiazole protons (δ 7.0–8.5 ppm) and methyl groups (δ 1.2–1.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures to resolve ambiguities in stereochemistry .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Pharmacokinetic Studies : Assess bioavailability using liver microsome assays and LC-MS to identify metabolites that may reduce efficacy in vivo .
- Cell Line Variability : Test across multiple cell lines (e.g., HEK293 vs. HepG2) to evaluate tissue-specific responses .
- Dose-Response Analysis : Use Hill plots to compare IC50 values in vitro vs. effective doses in animal models .
Q. What computational methods are suitable for predicting the binding affinity of this compound with biological targets?
Methodological Answer:
- Molecular Docking : Tools like AutoDock Vina simulate interactions with target proteins (e.g., kinases) by optimizing hydrogen bonds and hydrophobic contacts .
- Molecular Dynamics (MD) Simulations : GROMACS or AMBER assess stability of ligand-protein complexes over nanosecond timescales .
- QSAR Modeling : Correlate structural descriptors (e.g., logP, polar surface area) with activity data to predict modifications for enhanced affinity .
Q. How should researchers approach structural elucidation when crystallographic data is ambiguous?
Methodological Answer:
- Complementary Techniques : Combine X-ray data (SHELXL refinement) with NMR NOE experiments to resolve stereochemical uncertainties .
- DFT Calculations : Gaussian software optimizes geometry and calculates theoretical NMR/IR spectra for comparison with experimental data .
- Synchrotron Radiation : High-flux X-rays improve resolution for low-quality crystals .
Q. What strategies can mitigate conflicting data in the compound’s mechanism of action across different assays?
Methodological Answer:
- Orthogonal Assays : Validate kinase inhibition via both fluorescence polarization (FP) and surface plasmon resonance (SPR) .
- Pathway Analysis : RNA sequencing identifies off-target effects or compensatory pathways in resistant cell lines .
- Negative Controls : Use isogenic cell lines (e.g., CRISPR knockouts) to confirm target specificity .
Q. How can metabolic stability be analyzed in preclinical studies?
Methodological Answer:
- Liver Microsome Assays : Incubate with NADPH and monitor degradation via LC-MS to calculate half-life (t1/2) .
- CYP450 Inhibition Screening : Fluorescent probes quantify interactions with cytochrome P450 enzymes .
- Plasma Protein Binding : Equilibrium dialysis assesses free fraction available for therapeutic action .
Q. What are the critical considerations for scaling up synthesis without compromising purity?
Methodological Answer:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., thiazole ring closure) .
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time .
- Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) for safer large-scale use .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
